Sulfadimethoxypyrimidine D4

LC-MS/MS quantification Isotope dilution mass spectrometry Analytical reference standard procurement

Accurate sulfonamide residue quantification requires isotopic internal standardization to correct matrix effects and extraction losses. Non-deuterated analogs fail regulatory recovery specs (70-120%) and introduce quantifiable error. - **Mandated Use:** Required internal standard under China GB 31656.5-2021 for animal-derived food (muscle, liver, kidney). - **Performance:** >99.0 atom% D, >99.0% HPLC purity. Enables LOD 0.3 μg/kg, LOQ 1.0 μg/kg via LC-MS/MS MRM. - **Proven Matrices:** Validated in bovine plasma, urine, oral fluid, kidney biopsy (LLOQ 2 ng/mL plasma; accuracy 99-104%). - **Supply Chain:** Certified reference standard for lab accreditation and proficiency testing. Available for immediate research use shipping.

Molecular Formula C12H14N4O4S
Molecular Weight 314.36 g/mol
Cat. No. B12298216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadimethoxypyrimidine D4
Molecular FormulaC12H14N4O4S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
InChIKeyRMSFTZDTJHYIFE-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadimethoxypyrimidine D4 Procurement Guide


Sulfadimethoxypyrimidine D4 (also designated as Sulfadimethoxine-D4, CAS 1020719-80-5) is a deuterium-labeled analog of the sulfonamide antibiotic sulfadimethoxine, in which four hydrogen atoms on the phenyl ring are replaced by deuterium . This stable isotope-labeled internal standard is designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . With an isotopic purity exceeding 99.0 atom% D and HPLC purity above 99.0% , the compound serves as a calibration standard and internal reference for the accurate determination of sulfadimethoxine residues in complex biological and food matrices.

Workflow LC-MS/MS isotope dilution quantitative analysis
Selection Deuterated internal standard for sulfadimethoxine residue determination
Matrix Biological tissues, food products, environmental samples

Limitations of Generic IS for Sulfadimethoxypyrimidine Quantification


Non-deuterated internal standards or structurally dissimilar sulfonamide analogs introduce quantifiable analytical error due to differential extraction recovery and matrix effects. In LC-MS/MS quantification, the co-elution of matrix components can cause unpredictable ion suppression or enhancement that varies between the analyte and a non-identical internal standard [1]. Structurally mismatched internal standards such as sulfamethoxazole produce recovery values that do not fully track extraction losses of sulfadimethoxine, whereas deuterated analogs demonstrate near-identical physicochemical behavior throughout sample preparation and ionization [2]. The GB 31656.5-2021 Chinese national food safety standard explicitly mandates the use of deuterated internal standards for sulfonamide residue quantification in animal-derived foods, with acceptable recovery ranges of 70%-120% and internal standard recovery RSD ≤15% . Substituting a non-deuterated analog fails to meet these regulatory performance criteria and compromises data defensibility.

Differential extraction recovery
Non-deuterated or structurally dissimilar internal standards may not track sulfadimethoxine losses during sample preparation, leading to biased quantitation.
Unmatched matrix effect compensation
Co-elution and ionization behavior differ between analyte and non-identical internal standards; matrix-induced ion suppression or enhancement may remain uncorrected.
Regulatory non-compliance
GB 31656.5-2021 mandates deuterated internal standards for sulfonamide residue quantification; substitution with a non-deuterated analog fails to meet method performance criteria.

Sulfadimethoxypyrimidine D4 Method Validation & Performance


Isotopic Purity: Deuterated vs. Unlabeled Sulfadimethoxine

Sulfadimethoxypyrimidine D4 provides isotopic purity greater than 99.0 atom% D, whereas unlabeled sulfadimethoxine (CAS 122-11-2) contains natural abundance hydrogen (~0.015% D) . This four-deuterium substitution produces a mass shift of +4 Da relative to the unlabeled analyte, enabling baseline mass spectrometric resolution without chromatographic co-elution interference .

Isotopic purity
Reported
Target: >99.0 atom% D
Baseline: natural abundance ~0.015% D
High isotopic enrichment supports low quantitation limits
>6600-fold enrichment relative to unlabeled analyte; neat material MS
LC-MS/MS quantification Isotope dilution mass spectrometry Analytical reference standard procurement

Multi-Matrix Method Accuracy and Precision

In a validated LC-MS/MS method for bovine matrices, the use of Sulfadimethoxypyrimidine D4 (SDM-d4) as internal standard produced overall accuracy for sulfadimethoxine ranging from 99% to 104% across five biological matrices, with intra-day precision (standard deviation) of 4% to 11% [1]. Comparative studies using non-deuterated internal standards such as sulfamethoxazole report broader recovery ranges of 86.8%-115% and higher RSD values up to 9.7% in veterinary powder matrices [2].

Multi‑matrix accuracy
Cross‑study comparable
SDM‑d4 IS: accuracy 99‑104%, SD 4‑11% (5 bovine matrices)
Sulfamethoxazole IS: recovery 86.8‑115%, RSD up to 9.7%
Tighter accuracy range may reduce repeat analyses in regulated testing
LC‑MS/MS; plasma, urine, oral fluid, kidney, liver matrices
Method validation Recovery and accuracy Veterinary drug residue analysis

Matrix Effect Correction: Deuterated vs. Non-Deuterated IS

Deuterated internal standards including Sulfadimethoxypyrimidine D4 co-elute with their unlabeled analytes and experience identical matrix-induced ionization effects, enabling accurate correction of ion suppression or enhancement [1]. In contrast, structurally dissimilar internal standards may exhibit different matrix effect susceptibility, with documented cases where deuterated and non-deuterated standards produce divergent chromatographic and extraction behavior [2].

Matrix effect correction
Class‑level inference
Deuterated IS co‑elutes with analyte and experiences matched ionization effects
Non‑deuterated structural analogs may show differential matrix effect susceptibility
Helps control systematic bias in complex matrices
No direct SDM‑d4 vs. non‑deuterated IS matrix effect study identified
Matrix effect Ion suppression Isotope dilution

Cost and Isotope Stability: D4 vs. 13C6 Alternative

Sulfadimethoxypyrimidine D4 (deuterium-labeled) offers a cost-advantageous alternative to 13C6-labeled sulfadimethoxine. Commercial pricing for SDM-d4 ranges from approximately $200-$500 for 1 mg [1], whereas 13C6-labeled sulfadimethoxine typically commands higher synthesis costs due to more complex isotopic enrichment procedures . Both labeling strategies provide adequate mass shift for MS/MS discrimination; however, deuterium-labeled compounds may exhibit slight retention time shifts on certain C18 columns (typically <0.05 min) due to hydrogen-deuterium isotopic effects, while 13C labeling shows negligible chromatographic shift [2].

Cost & isotope stability
Cross‑study comparable
SDM‑d4: ~$200‑500/mg; minor RT shift on C18
¹³C₆‑sulfadimethoxine: typically 2‑3× higher cost; negligible RT shift
Cost‑advantaged alternative for routine residue monitoring
Pricing context 2026; RT shift manageable with MRM optimization
Procurement decision Stable isotope labeling Cost-benefit analysis

Sulfadimethoxypyrimidine D4 Application Scenarios


GB 31656.5-2021 Regulatory Residue Analysis

Sulfadimethoxypyrimidine D4 is the mandated internal standard for LC-MS/MS quantification of sulfonamide residues in muscle, liver, kidney, and other animal-derived food products under China's national food safety standard . The method employs C18 SPE cleanup and MRM detection, requiring the deuterated internal standard to be added prior to sample extraction to correct for matrix effects and extraction losses. The established LOD (0.3 μg/kg) and LOQ (1.0 μg/kg) are achievable only when isotopic internal standardization is employed.

Multi-Matrix Pharmacokinetic & Tissue Distribution

Validated method performance in bovine plasma, urine, oral fluid, kidney biopsy, and liver biopsy samples [1] demonstrates that Sulfadimethoxypyrimidine D4 supports pharmacokinetic studies across diverse biological matrices. The demonstrated LLOQ of 2 ng/mL in plasma and 10 ng/g in tissues enables detection throughout the elimination phase, while accuracy (99-104%) and precision (SD 4-11%) meet FDA bioanalytical method validation criteria [1].

Environmental Fate & Persistence Studies

In environmental monitoring applications requiring trace-level quantification of sulfadimethoxine in surface water, sediment, and biota, deuterated internal standards enable accurate correction of complex environmental matrix effects [2]. The +4 Da mass shift provided by Sulfadimethoxypyrimidine D4 allows unambiguous differentiation from endogenous sulfadimethoxine in field-collected samples, which is essential for degradation pathway tracking and persistence studies.

Multi-Residue Method Development & Proficiency Testing

Sulfadimethoxypyrimidine D4 serves as a reference calibration standard for laboratories developing or validating multi-residue sulfonamide methods covering 18 or more analytes [3]. Its high isotopic purity (>99.0 atom% D) and chemical purity (>99.0%) provide traceable calibration for inter-laboratory comparability and proficiency testing schemes, where consistent internal standardization across participating laboratories is critical for defensible performance assessment.

Application
Selection Property
Validation Focus
Sulfonamide residue analysis (GB 31656.5-2021)
Deuterated internal standard compliance
Matrix effect correction and recovery verification
Pharmacokinetic & tissue distribution studies
Multi‑matrix method performance
Accuracy and precision in biological matrices
Environmental trace analysis
Deuterated mass shift discrimination
Matrix effect correction in environmental samples
Multi‑residue method development & proficiency testing
High isotopic & chemical purity
Inter‑laboratory calibration consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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